The Multifaceted Biological Activities of Quinoline-3-Carboxamides: A Technical Guide for Drug Discovery Professionals
The Multifaceted Biological Activities of Quinoline-3-Carboxamides: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline-3-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Among these, the quinoline-3-carboxamide moiety has emerged as a particularly "privileged" scaffold. The strategic placement of the carboxamide group at the 3-position provides a crucial anchor for molecular interactions with various biological targets, often through hydrogen bonding. This, combined with the versatility of the quinoline ring for further substitution, allows for the fine-tuning of physicochemical properties and target specificity. This technical guide provides an in-depth exploration of the diverse biological activities of quinoline-3-carboxamide derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
I. Anticancer Activity: A Multi-pronged Attack on Malignancy
Quinoline-3-carboxamide derivatives have shown significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and progression.[1]
A. Mechanism of Action: Targeting Key Pathways in Cancer
A critical survival mechanism for cancer cells is the DNA Damage Response (DDR) pathway, which repairs DNA damage induced by chemo- and radiotherapy.[3] The Ataxia Telangiectasia Mutated (ATM) kinase is a key mediator of this pathway.[3] Several quinoline-3-carboxamide derivatives have been developed as potent and selective inhibitors of ATM kinase.[4] By inhibiting ATM, these compounds prevent cancer cells from repairing DNA damage, leading to increased sensitivity to DNA-damaging cancer therapies.[3]
The proposed binding mode involves the quinoline nitrogen acting as a hinge-binder in the ATP-binding pocket of the kinase. The 3-carboxamide group is crucial for maintaining the necessary conformation for the 4-substituent to interact with the enzyme and may also participate in binding.[4]
Signaling Pathway: ATM-Mediated DNA Damage Response
Caption: ATM kinase activation and inhibition by quinoline-3-carboxamides.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell growth and proliferation. Its overexpression and mutation are common in various cancers.[5] Quinoline-3-carboxamides have been designed as intracellular inhibitors of EGFR kinase, competing with ATP for binding to the kinase domain.[5][6] This inhibition blocks downstream signaling pathways, leading to reduced tumor growth.[5]
Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Topoisomerase II is a validated target for many anticancer drugs.[1] Some quinoline-3-carboxamide derivatives act as topoisomerase II inhibitors, intercalating into DNA and stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand DNA breaks and ultimately, apoptosis.[1]
Tasquinimod, a prominent quinoline-3-carboxamide derivative, exemplifies a different approach to cancer therapy by targeting the tumor microenvironment.[7] Its primary mechanism involves binding to the S100A9 protein, which is secreted by myeloid-derived suppressor cells (MDSCs).[7] By inhibiting the interaction of S100A9 with its receptors (RAGE and TLR4), tasquinimod reduces the accumulation and immunosuppressive function of MDSCs in the tumor microenvironment.[8] This leads to an enhanced anti-tumor immune response. Furthermore, tasquinimod exhibits anti-angiogenic effects, partly through its influence on myeloid cells and potentially by reducing the expression of hypoxia-inducible factor 1 (HIF-1) controlled genes.[8][9]
B. Structure-Activity Relationship (SAR) Insights
The anticancer activity of quinoline-3-carboxamide derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
-
At the 3-position: The primary carboxamide group is often crucial for activity, likely participating in key hydrogen bonding interactions with the target protein.[4]
-
At the 4-position: Substitution with an amino group is a common feature in many active compounds. The nature of the substituent on this amino group can significantly influence potency and selectivity.[4]
-
At the 6-position: The introduction of various aryl or heteroaryl groups at this position has been shown to enhance antiproliferative activity.[1] For example, a phenoxy group at C-6 can improve efficacy.[1]
-
At the 7-position: Substitution at this position can also modulate activity. For instance, a fluorine atom at C-7 has been incorporated into potent ATM inhibitors.[4]
C. Quantitative Data on Anticancer Activity
| Compound Class/Name | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene derivative 6b | EGFR | MCF-7 | 0.839 | [5] |
| Furan derivative 5o | EGFR | MCF-7 | 3.355 | [5] |
| Benzyloxy derivative 10 | EGFR | MCF-7 | 10.85 | [5] |
| Quinoline-3-carboxylate 4m | Not specified | K562 | 0.28 | [10] |
| Quinoline-3-carboxylate 4n | Not specified | MCF-7 | 0.33 | [10] |
| Tasquinimod | S100A9 | In vivo models | - | [7][8] |
| ATM Inhibitor 72 | ATM | Cellular assays | Potent inhibition | [4] |
| ATM Inhibitor 74 | ATM | Cellular assays | Potent inhibition | [4] |
D. Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[11][12]
Experimental Workflow: MTT Assay
Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxamide derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell line and the compound's expected mechanism of action.[11]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for another 4 hours.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
To assess the anticancer activity of quinoline-3-carboxamide derivatives in a living organism, a xenograft mouse model is commonly employed.[15]
Step-by-Step Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[15]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.[15]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.[15]
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
II. Antimicrobial Activity: Combating Bacterial Resistance
The quinoline scaffold is historically renowned for its antimicrobial properties, with fluoroquinolone antibiotics being a prime example. Quinoline-3-carboxamide derivatives have also demonstrated significant potential as a new class of antimicrobial agents.[13][16]
A. Mechanism of Action: Inhibition of Bacterial DNA Synthesis
The primary mechanism of action for many antimicrobial quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[17][18] These enzymes are essential for bacterial DNA replication, repair, and recombination.
-
DNA Gyrase (GyrB): Some quinoline-3-carboxamides have been identified as inhibitors of the GyrB subunit of DNA gyrase, which is responsible for ATP hydrolysis that powers DNA supercoiling.[19]
-
Topoisomerase IV: This enzyme is crucial for decatenating daughter chromosomes after replication. Inhibition of topoisomerase IV prevents bacterial cell division.
By targeting these essential enzymes, quinoline-3-carboxamide derivatives effectively halt bacterial proliferation.
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of these compounds is influenced by the substituents on the quinoline ring. Specific structural features can enhance the binding affinity to the target enzymes and improve the overall antibacterial efficacy. The development of these derivatives often involves creating hybrids with other known antimicrobial pharmacophores to enhance activity.
C. Quantitative Data on Antimicrobial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline derivative 14 | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | 0.66 - 3.98 | [17] |
| Quinoline derivative 17 | Pathogenic microbes | 0.66 - 5.29 | [17] |
| Quinoline derivative 20 | Pathogenic microbes | 0.66 - 5.29 | [17] |
| Quinoline derivative 23 | Pathogenic microbes | 0.66 - 5.29 | [17] |
D. Experimental Protocols
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[15][20]
Experimental Workflow: Broth Microdilution for MIC
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline-3-carboxamide derivative in a suitable broth medium (e.g., Mueller-Hinton broth).[21]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve the desired final inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).[12]
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).[21]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[15]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
To evaluate the in vivo efficacy of antimicrobial compounds, a mouse sepsis model is often used.[22][23]
Step-by-Step Methodology:
-
Infection: Mice are infected with a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus) via intraperitoneal injection.[22]
-
Treatment: At a specified time post-infection, the mice are treated with the test compound, a vehicle control, or a standard antibiotic. Treatment can be administered through various routes (e.g., intraperitoneal, intravenous).[23]
-
Monitoring: The survival of the mice is monitored over a period of several days.[22]
-
Endpoint: The efficacy of the compound is determined by its ability to protect the mice from death compared to the vehicle control group. In some studies, bacterial load in various organs may also be assessed.[22]
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key component of many diseases. Quinoline-3-carboxamide derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory disorders.[24][25]
A. Mechanism of Action: Inhibition of Pro-inflammatory Pathways
A central mechanism of the anti-inflammatory activity of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, quinoline-3-carboxamides can effectively suppress the inflammatory cascade.
B. Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity is influenced by the substitution pattern on the quinoline ring. For example, the presence of certain heterocyclic moieties linked to the carboxamide group can enhance the anti-inflammatory effect.[24]
C. Experimental Protocols
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. The LPS-induced inflammation model in mice is widely used to evaluate the efficacy of anti-inflammatory drugs.[26][27]
Step-by-Step Methodology:
-
Pre-treatment: Mice are pre-treated with the quinoline-3-carboxamide derivative or a vehicle control.
-
LPS Administration: After a specific time, the mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.[7]
-
Sample Collection: At various time points after LPS injection, blood and tissue samples are collected.
-
Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum are measured using ELISA. The expression of inflammatory mediators in tissues can be analyzed by qPCR or Western blotting.[27] The efficacy of the compound is determined by its ability to reduce the LPS-induced inflammatory response.
IV. Neuroprotective Activity: A Potential for Treating Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss. Quinoline derivatives have shown promise as neuroprotective agents.[28][29]
A. Mechanism of Action: Cholinesterase Inhibition
One of the key mechanisms underlying the neuroprotective effects of some quinoline-3-carboxamide derivatives is the inhibition of acetylcholinesterase (AChE).[28][30] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine in the brain. By inhibiting AChE, these compounds can increase the levels of acetylcholine, thereby improving cognitive function.[31]
B. Structure-Activity Relationship (SAR) Insights
The AChE inhibitory activity is sensitive to the substituents on the quinoline ring. For instance, the presence of a methoxy group at the 6-position of the quinoline ring in quinoline-thiosemicarbazone hybrids was found to be important for AChE inhibition.[29]
C. Experimental Protocols
Various animal models are used to study neurodegenerative diseases and to evaluate the efficacy of potential neuroprotective agents.[9][32][33][34] These models often involve inducing a disease-like pathology in animals, for example, through the administration of neurotoxins or by using transgenic animals that express disease-associated genes. The efficacy of a test compound is then assessed by its ability to ameliorate the pathological and behavioral deficits in these models.
V. Synthesis of Quinoline-3-Carboxamide Derivatives: Building the Core Scaffold
The synthesis of quinoline-3-carboxamide derivatives often involves multi-step procedures. A common and versatile method for constructing the quinoline core is the Vilsmeier-Haack reaction.[4][35][36]
A. The Vilsmeier-Haack Reaction
This reaction allows for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[35] The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as a formylating and cyclizing agent.[35]
Logical Relationship: Vilsmeier-Haack Synthesis
Caption: A general synthetic route to quinoline-3-carboxamides.
B. General Synthetic Procedure
-
Formation of 2-Chloro-3-formylquinoline: The N-arylacetamide is treated with the Vilsmeier reagent (POCl₃/DMF) to yield the corresponding 2-chloro-3-formylquinoline.[4]
-
Oxidation to Carboxylic Acid: The formyl group at the 3-position is then oxidized to a carboxylic acid.[4]
-
Amide Coupling: Finally, the carboxylic acid is coupled with a variety of amines to generate the desired quinoline-3-carboxamide derivatives.[4]
Conclusion and Future Perspectives
The quinoline-3-carboxamide scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents with a wide range of biological activities. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of multi-target agents that can simultaneously modulate several key pathways involved in complex diseases like cancer and neurodegenerative disorders. Furthermore, the exploration of novel synthetic methodologies will continue to expand the chemical space of accessible quinoline-3-carboxamide derivatives, paving the way for the discovery of next-generation therapeutics.
References
- LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PMC.
- LPS Model of Systemic Inflamm
- Tasquinimod. Wikipedia.
- Raymond, E., Dalgleish, A., Damber, J. E., Smith, M., & Pili, R. (2014). Mechanisms of action of tasquinimod on the tumour microenvironment. Oncology.
- Golding, B. T., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
- (2025).
- Aly, A. A., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry.
- (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC.
- (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC.
- A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments.
- Vankayapati, H., et al. (1993). Antiangiogenic Effects of the Quinoline-3-Carboxamide Linomide. Cancer Research.
- (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
- (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- In Vivo Mouse Models of Bacterial Infection. ImQuest BioSciences.
- MTT Assay Protocol for Cell Viability and Prolifer
- (2016). Synthesis, antimicrobial evaluation and docking studies of novel quinoline carboxamide analogs. International Journal of Pharmaceutical Sciences Review and Research.
- MTT assay protocol. Abcam.
- (2020).
- (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
- (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Bentham Science Publishers.
- Quinoline-3-carboxamides for Research|High-Purity. Benchchem.
- (2025).
- (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- In Vivo Infection Models. Selvita.
- (2016).
- (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers.
- (2021). In vitro and ex vivo systems at the forefront of infection modeling and drug discovery. PMC.
- (2022). Broth microdilution reference methodology. CGSpace.
- Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Deriv
- (2022). Preclinical Longitudinal In Vivo Biomarker Platform for Alzheimer's Disease Drug Discovery. Cambridge University Press.
- Neurodegener
- (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry.
- (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme.
- (2020).
- Neurological Disease Drug Screening Service. C. elegans.
- (2002).
- (2022).
- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Request PDF.
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
- (2021).
- THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE.
- (2024). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy.
- (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Bentham Science.
- Structures of the reported quinoline-3-carboxamides.
- (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 10. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ibg.kit.edu [ibg.kit.edu]
- 13. researcher.manipal.edu [researcher.manipal.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 16. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]
- 17. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. imquestbio.com [imquestbio.com]
- 23. selvita.com [selvita.com]
- 24. alliedacademies.org [alliedacademies.org]
- 25. Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 33. Preclinical Longitudinal In Vivo Biomarker Platform for Alzheimer’s Disease Drug Discovery (Chapter 9) - Alzheimer's Disease Drug Development [cambridge.org]
- 34. Drug Screening against Neurodegenerative Diseases - CD BioSciences [elegansmodel.com]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
